N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-15(10-4-3-5-11(8-10)21(23)24)20-17-19-13(9-25-17)16-18-12-6-1-2-7-14(12)26-16/h1-9H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFXEQELGQTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The thiazole ring can be introduced through cyclization reactions involving thioamides or carbon disulfide . The nitrobenzamide moiety is often introduced via nitration reactions followed by amidation.
Industrial Production Methods
Industrial production of such compounds often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide has shown promising results as an antibacterial and antifungal agent. Its mechanism of action involves inhibiting bacterial cell wall synthesis and modulating inflammatory pathways. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial drugs .
Case Study: Antimicrobial Activity
A study reported that derivatives of benzothiazole compounds exhibited potent inhibitory effects against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance to conventional antibiotics .
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antifungal | Effective against fungal pathogens | |
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes |
Materials Science
In addition to its biological applications, this compound is being explored for its potential use in materials science. Its unique chemical structure allows it to be utilized as a building block for synthesizing polymers with specific properties. Researchers are investigating its application in developing coatings and other materials that require enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound shares structural similarities with other benzothiazole-thiazole hybrids. Key analogs include:
Key Observations :
- The nitro group in the target compound distinguishes it from analogs with halogens (e.g., fluorine in 2-BTFBA) or alkyl groups (e.g., methyl in ). This group may enhance redox activity or serve as a hydrogen-bond acceptor in biological systems.
- Sulfur-containing linkers (e.g., sulfanyl in ) introduce conformational flexibility but may reduce crystallinity compared to rigid aromatic systems.
Physicochemical Properties
Key Observations :
- Chlorine and phenoxy substituents further elevate logP, suggesting enhanced lipid solubility but possible bioavailability challenges.
Comparative Approaches
- Microwave-assisted synthesis (e.g., ): Reduces reaction time (from hours to minutes) and improves yields (≥80%) for thiazole-containing benzothiazepines.
- Conventional thermal methods : Lower yields (50–60%) due to side reactions in multi-step syntheses .
Antimicrobial Activity
Key Observations :
- Nitro-substituted benzothiazoles (e.g., ) exhibit potent Gram-positive activity, suggesting the target compound may share this trait.
- Phenoxy groups () improve activity against plant pathogens but show moderate antibacterial effects.
Optical and Electronic Properties
- NLO Activity: Fluorinated benzothiazoles (e.g., 2-BTFBA) exhibit higher hyperpolarizability (β = 1.32 × 10⁻³⁰ esu) than non-fluorinated analogs due to electron-withdrawing effects . The nitro group in the target compound may amplify this property.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety, which is critical for its biological activity. The presence of a nitro group and thiazole ring enhances its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
Antibacterial Activity : The compound inhibits bacterial cell wall synthesis, leading to cell lysis. It has shown effectiveness against various strains of bacteria including E. coli and S. aureus .
Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties by inducing apoptosis in cancer cells. It interacts with DNA, causing disruption in replication and transcription processes .
Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase enzymes involved in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
Several studies have investigated the effects of this compound on various cell lines:
- Antitumor Activity Study : A study evaluated the antitumor effects on three lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture assays. The compound demonstrated higher efficacy in 2D cultures with IC50 values around 6 μM .
- Antibacterial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of pathogenic bacteria at concentrations below 20 µM .
Q & A
Q. What are the standard synthetic protocols for preparing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide, and how are intermediates characterized?
Methodological Answer: A common approach involves coupling a benzothiazole-thiazole amine intermediate with a nitrobenzoyl chloride derivative. For example, in analogous syntheses, 5-chlorothiazol-2-amine is reacted with benzoyl chlorides in pyridine under reflux, followed by purification via chromatography and recrystallization (e.g., methanol). Intermediates are characterized using TLC for reaction monitoring, IR spectroscopy to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹), and ¹H/¹³C NMR to verify regiochemistry .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential for resolving the thiazole-benzothiazole conjugation and nitro group orientation. Hydrogen-bonding patterns (e.g., N–H⋯N interactions) stabilize crystal packing, as seen in related compounds . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular weight and substituent positions. For example, aromatic protons in the benzothiazole ring typically appear as doublets in the δ 7.5–8.5 ppm range .
Q. What enzymatic targets are associated with the nitrobenzamide-thiazole scaffold, and how is inhibitory activity assessed?
Methodological Answer: The scaffold is linked to pyruvate:ferredoxin oxidoreductase (PFOR) inhibition, critical in anaerobic metabolism. Activity is assessed via enzyme assays using purified PFOR, monitoring NADH oxidation at 340 nm. IC₅₀ values are determined by dose-response curves, with comparisons to nitazoxanide derivatives (e.g., IC₅₀ = 0.8–2.5 μM) .
Q. What safety precautions are required when handling this compound in the laboratory?
Methodological Answer: Due to potential toxicity, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/ingestion, as nitroaromatics may cause respiratory or dermal irritation. Store at –20°C for long-term stability, as recommended for structurally similar thiazoles .
Q. How is the biological activity of this compound evaluated in vitro?
Methodological Answer: Antimicrobial or antiparasitic activity is tested using minimum inhibitory concentration (MIC) assays against anaerobic pathogens (e.g., Clostridium difficile). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293), with selectivity indices calculated (IC₅₀/MIC) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling up reactions?
Methodological Answer: Optimize solvent choice (e.g., DMF for solubility) and catalyst systems. In analogous syntheses, using DMAP (4-dimethylaminopyridine) as a catalyst improves acylation efficiency by 15–20%. Microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours while maintaining >85% yield .
Q. How can contradictions between crystallographic data and computational docking models be resolved?
Methodological Answer: Discrepancies in nitro group orientation (e.g., crystal packing vs. docking poses) are addressed using DFT calculations (B3LYP/6-31G*) to compare energies of conformers. Molecular dynamics simulations (100 ns) in explicit solvent (e.g., water) refine binding predictions against PFOR’s active site .
Q. What computational strategies are used to predict the compound’s pharmacokinetic properties?
Methodological Answer: SwissADME or Schrödinger’s QikProp predict logP (lipophilicity), aqueous solubility, and BBB permeability. For nitrobenzamides, logP values >3 indicate moderate absorption but potential hepatic metabolism. CYP3A4 inhibition risks are flagged using docking against P450 isoforms .
Q. How can solubility challenges in aqueous buffers be overcome for in vivo studies?
Methodological Answer: Formulate as a cyclodextrin inclusion complex (e.g., β-cyclodextrin at 1:2 molar ratio) or use PEG-400 as a co-solvent. For IV administration, solubility in PBS (pH 7.4) can be enhanced to >1 mg/mL via sonication (30 min) .
Q. What strategies mitigate degradation of the nitro group under acidic or reducing conditions?
Methodological Answer: Stabilize the nitro group by electron-withdrawing substituents (e.g., fluorination at the benzamide para position). Storage under inert gas (N₂) at –80°C prevents reduction to amines. Degradation is monitored via HPLC (C18 column, λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
